

A Comparative Analysis of SR9009 and Cardarine (GW501516) for Research Applications

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Compound of Interest

Compound Name: SR94

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This guide provides a comprehensive comparative analysis of two widely researched synthetic compounds, SR9009 (also known as Stenabolic) and Cardarine (GW501516). Both have garnered significant attention for their potential to modulate metabolism and enhance endurance, making them subjects of interest in various preclinical studies. This document synthesizes experimental data on their mechanisms of action, performance in key assays, and safety profiles to assist researchers in making informed decisions for future investigations.

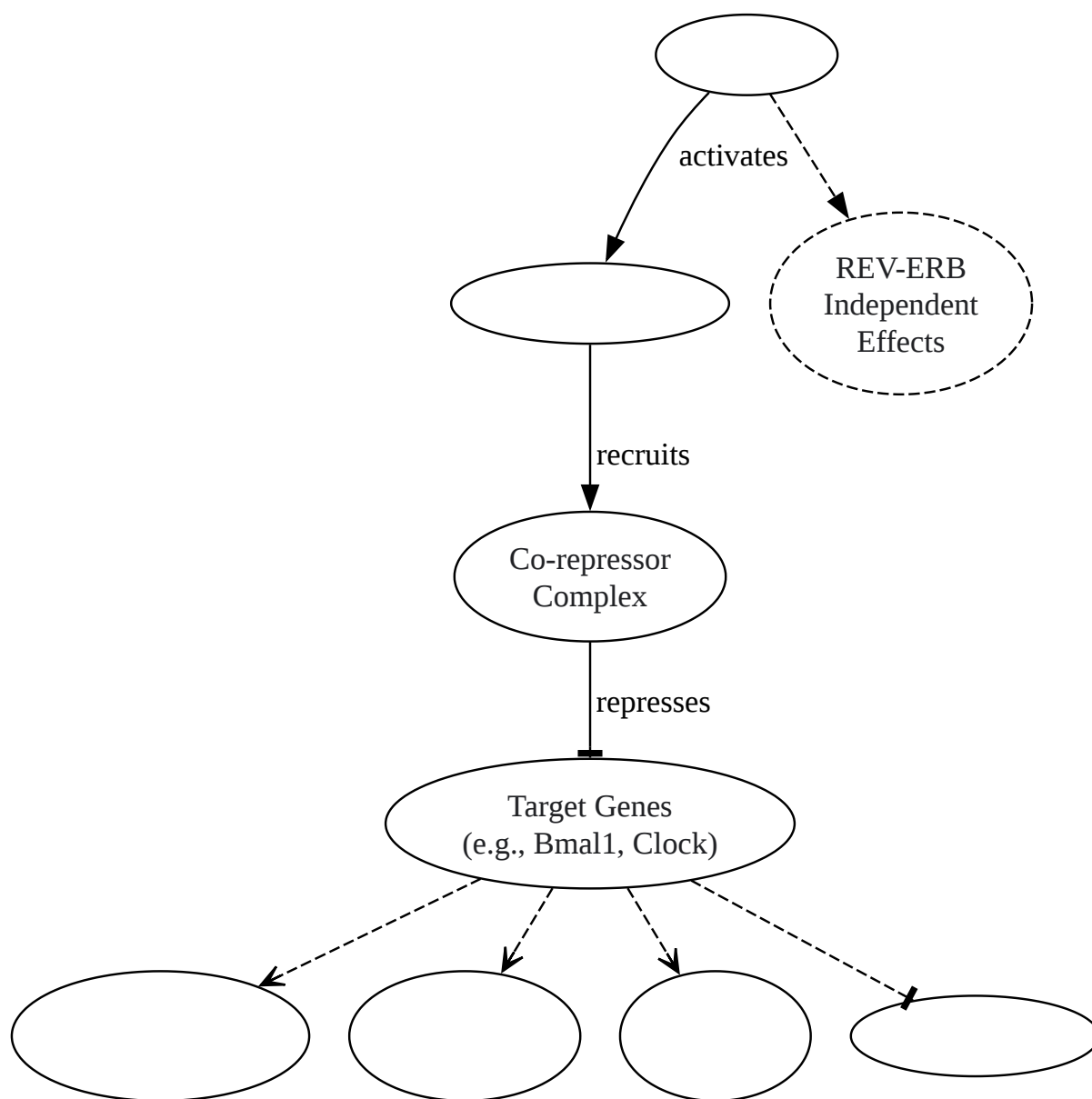
Mechanism of Action: Distinct Pathways to Metabolic Modulation

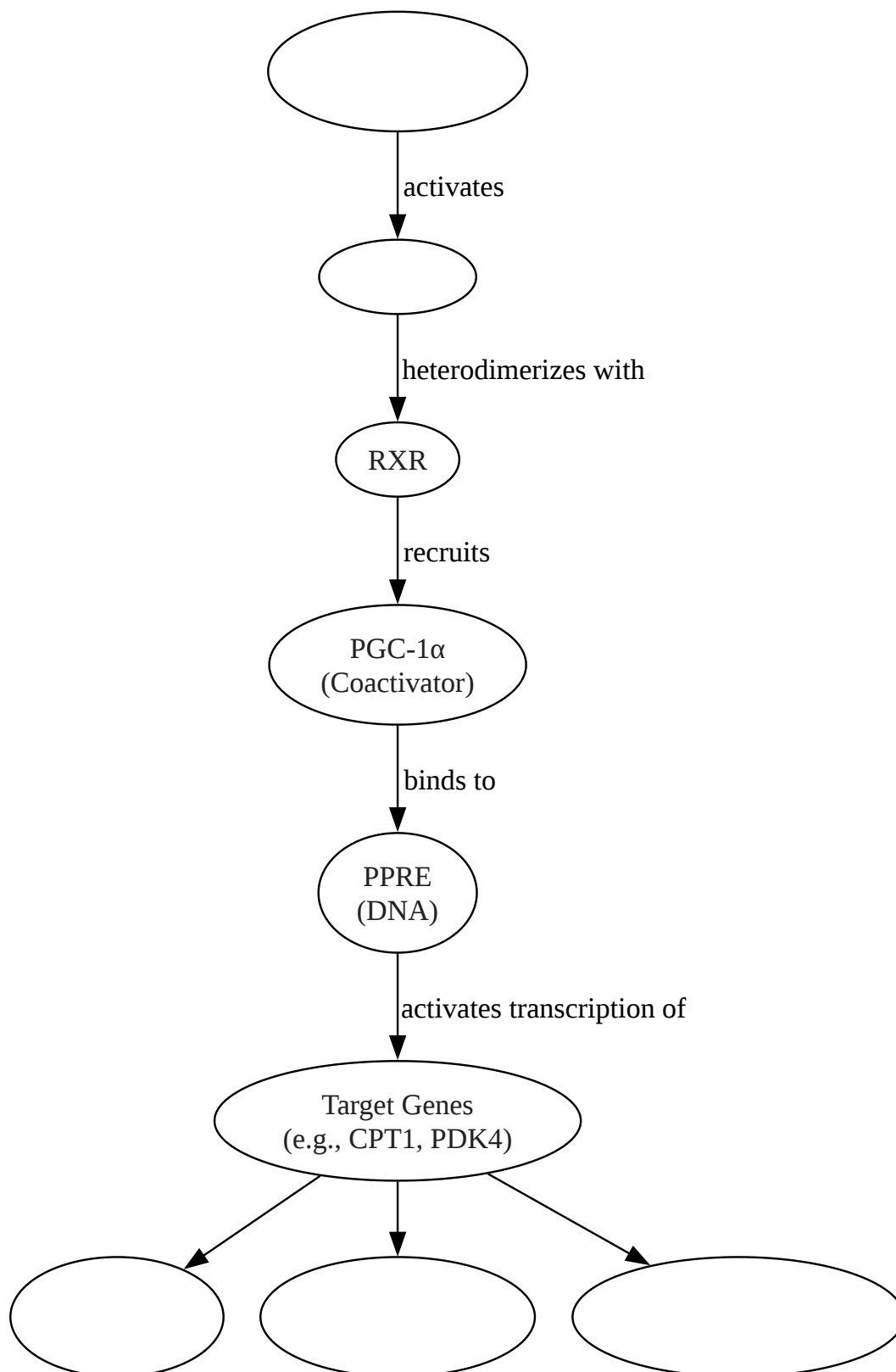
SR9009 and Cardarine, while often grouped together due to their similar purported effects, operate through distinct molecular pathways.

SR9009 is a synthetic agonist of the nuclear receptors REV-ERB α and REV-ERB β .^[1] These proteins are integral components of the circadian clock and play a crucial role in regulating the expression of genes involved in metabolism, inflammation, and lipid homeostasis.^[1] By activating REV-ERB, SR9009 enhances the transcriptional repression of target genes, leading to increased mitochondrial biogenesis, enhanced glucose and fatty acid oxidation, and decreased lipogenesis.^{[2][3]} However, emerging evidence suggests that some of the biological

effects of SR9009 may be independent of its action on REV-ERB, indicating a more complex pharmacological profile than initially understood.[4][5][6]

Cardarine (GW501516), in contrast, is a selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPAR δ).[6][7] PPAR δ is a nuclear receptor that functions as a key regulator of fatty acid metabolism.[8][9] Activation of PPAR δ by Cardarine leads to the recruitment of the coactivator PGC-1 α and the subsequent upregulation of genes involved in fatty acid oxidation, energy expenditure, and the development of oxidative muscle fibers.[8] This mechanism effectively shifts the body's primary energy source from glucose to lipids.[7]



[Click to download full resolution via product page](#)**Diagram 1: SR9009 Signaling Pathway**

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Diagram 2: Cardarine (GW501516) Signaling Pathway

Comparative Performance Data

The following tables summarize quantitative data from key preclinical and clinical studies on SR9009 and Cardarine.

Table 1: Effects on Endurance

Compound	Species	Dosage	Duration	Key Findings
SR9009	Mice	100 mg/kg, i.p.	30 days	50% increase in running capacity (both time and distance).[7][10]
Cardarine (GW501516)	Mice (untrained)	5 mg/kg/day	3 weeks	68.6% increase in exhaustive running distance. [11][12]
Cardarine (GW501516)	Mice (trained)	5 mg/kg/day	3 weeks	31.2% increase in exhaustive running distance. [11][12]

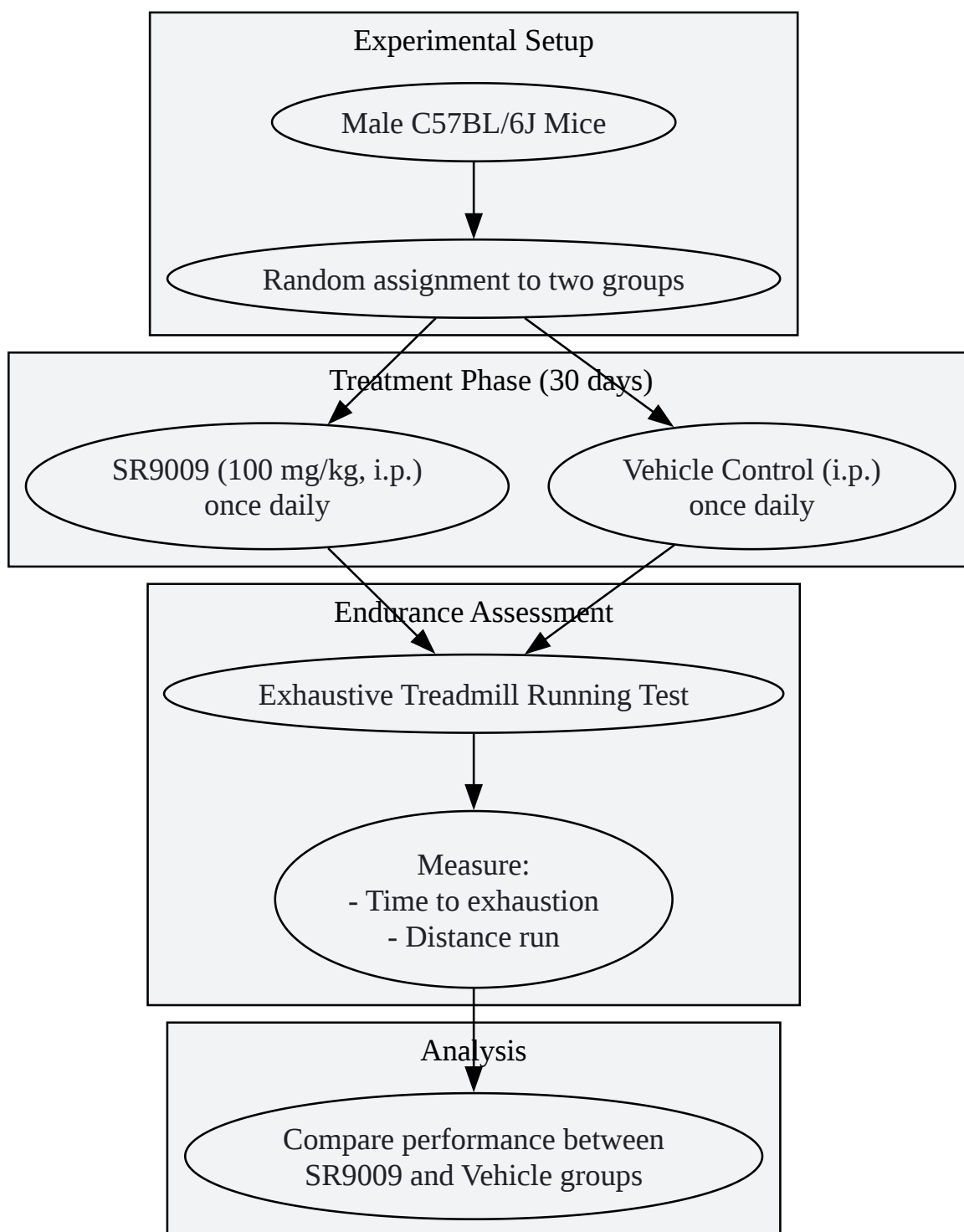
Table 2: Effects on Lipid Profile

Compound	Species	Dosage	Duration	HDL Cholesterol	LDL Cholesterol	Triglycerides	Total Cholesterol
SR9009	Mice	Not Specified	12 days	-	-	↓ 12% [4]	↓ 47% [4]
SR9009	Mice	100mg/kg, twice a day	8 weeks	Not Affected	↓ 41%	↓ 40% [5]	↓ 36% [5]
Cardarine (GW501516)	Humans	10 mg/day	12 weeks	↑ up to 16.9%	↓ -7.3%	↓ -16.9% [13]	-

Experimental Protocols

SR9009 Endurance Study in Mice (Woldt et al., 2013, Nature Medicine)

- Objective: To determine the effect of SR9009 on exercise capacity in mice.
- Subjects: Male C57BL/6J mice.
- Treatment: Mice were administered SR9009 at a dose of 100 mg/kg via intraperitoneal (i.p.) injection once daily for 30 days. A control group received vehicle injections.
- Endurance Testing: An exhaustive running test was performed on a treadmill. The protocol involved a gradual increase in speed until the mice reached exhaustion, defined as the inability to remain on the treadmill despite repeated stimuli.
- Outcome Measures: The primary endpoints were the total time and distance run before exhaustion.



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Diagram 3: SR9009 Mouse Endurance Study Workflow

Cardarine (GW501516) Endurance Study in Mice (Chen et al., 2015, Scientific Reports)

- Objective: To investigate the effect of GW501516 on the running endurance of both trained and untrained mice.
- Subjects: Male Kunming mice.
- Experimental Groups:
 - Untrained + Vehicle
 - Untrained + GW501516 (5 mg/kg/day)
 - Trained + Vehicle
 - Trained + GW501516 (5 mg/kg/day)
- Training Protocol (for trained groups): Mice were subjected to moderate wheel running for 30 minutes per day, 5 days a week, for 3 weeks.
- Treatment: GW501516 was administered daily for 3 weeks.
- Endurance Testing: An exhaustive running test was performed on a motorized wheel. The running speed was progressively increased until the mice reached exhaustion.
- Outcome Measures: The primary endpoint was the total distance run.

Cardarine (GW501516) Human Lipid Study (Olson et al., 2012, Journal of the American Heart Association)

- Objective: To assess the effects of GW501516 on lipid and lipoprotein levels in subjects with low HDL cholesterol.
- Study Design: A randomized, double-blind, placebo-controlled trial.
- Participants: 268 subjects with HDL cholesterol <1.16 mmol/L.

- Intervention: Participants received either a placebo or GW501516 at doses of 2.5 mg, 5.0 mg, or 10.0 mg daily for 12 weeks.
- Outcome Measures: Fasting levels of HDL cholesterol, LDL cholesterol, triglycerides, apolipoprotein A1 (apoA1), and apolipoprotein B (apoB) were measured at baseline and throughout the study.

Side Effect Profiles

SR9009: Preclinical studies in animals have not reported significant acute toxicity.^[14] However, long-term safety data in humans is unavailable as SR9009 has not undergone formal clinical trials.^[15] Potential side effects reported anecdotally include sleep disturbances and gastrointestinal discomfort, though these are not scientifically validated.^[13]

Cardarine (GW501516): The development of Cardarine for human use was halted due to safety concerns arising from animal studies.^[7] Long-term administration of high doses of GW501516 was associated with the rapid development of cancer in multiple organs in rodents.^[7] While some human studies have been conducted for short durations without reporting severe adverse effects, the carcinogenic potential observed in animal models remains a significant concern.^[16]

Conclusion

SR9009 and Cardarine (GW501516) both demonstrate potent effects on metabolism and endurance in preclinical models, operating through distinct molecular pathways. SR9009, a REV-ERB agonist, influences the body's circadian rhythm to modulate metabolic gene expression. Cardarine, a PPAR δ agonist, shifts fuel preference towards fatty acids.

For research purposes, both compounds offer unique tools to investigate metabolic regulation and exercise physiology. However, the significant safety concerns associated with Cardarine, particularly its carcinogenic potential in animal studies, necessitate a cautious approach. The lack of long-term human safety data for SR9009 also warrants careful consideration in the design of any future investigations. Researchers should meticulously weigh the potential scientific insights against the known and unknown risks of these compounds.

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